4-(2-Oxoethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzonitrile derivatives has been studied extensively. One approach involves the use of ionic liquid as a recycling agent in the green synthesis of benzonitrile . This method eliminates the need for metal salt catalysts and simplifies the separation process .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The structure of the molecule can be further confirmed by single crystal X-ray diffraction analysis .Scientific Research Applications
1. Electrolyte Additive in Lithium-Ion Batteries
A variant of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, has been studied as a novel electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, contributing to more efficient and durable battery technologies (Huang et al., 2014).
2. Fluorescence Studies and Molecular Dynamics
4-(N,N-Dimethylamino)benzonitrile (DMABN), another benzonitrile derivative, is a key compound in fluorescence and charge-transfer studies. Its unique properties have been extensively researched for insights into molecular dynamics, such as the early events in nonadiabatic relaxation dynamics and multimode charge-transfer dynamics (Kochman et al., 2015; Rhinehart et al., 2012)(Rhinehart et al., 2012).
3. Corrosion Inhibition
Research on benzonitrile derivatives has also extended to corrosion inhibition, particularly for mild steel in acidic environments. Studies reveal that compounds like PANB and APAB, derived from benzonitrile, show excellent corrosion inhibition capabilities, making them valuable for protecting industrial materials (Chaouiki et al., 2018).
4. Pharmaceutical Intermediates
Certain benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, such as selective androgen receptor modulators (SARMs), which have potential therapeutic applications in treating conditions like muscle wasting and osteoporosis (Aikawa et al., 2017).
5. Photophysical Behavior Studies
Benzonitrile compounds like DMABN are studied for their photophysical behavior, offering insights into fluorescence mechanisms and the photostability of molecules. This research is essential for developing novel materials for optoelectronic applications (Gustavsson et al., 2009).
Safety And Hazards
Benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling it .
properties
IUPAC Name |
4-(2-oxoethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDMXRCUNUVYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503633 | |
Record name | 4-(2-Oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxoethyl)benzonitrile | |
CAS RN |
76113-58-1 | |
Record name | 4-(2-Oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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